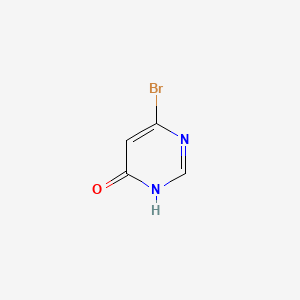

4-Bromo-6-hydroxypyrimidine

説明

Significance of Pyrimidine Scaffolds in Organic and Medicinal Chemistry

The pyrimidine core is a recurring motif in a vast array of biologically active compounds, spanning a wide spectrum of therapeutic areas. mdpi.comnih.gov Its prevalence in nature, particularly as a key component of nucleic acids, provides a unique advantage, as pyrimidine derivatives can readily interact with various biological targets like enzymes and cellular genetic material. nih.govresearchgate.net Medicinal chemists have extensively explored the pyrimidine scaffold, leading to the discovery of drugs with diverse pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. ignited.innih.govnih.gov

The synthetic accessibility and the ease with which the pyrimidine ring can be functionalized at its 2, 4, 5, and 6 positions have allowed for the creation of large libraries of structurally diverse derivatives. researchgate.netmdpi.com This versatility enables the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, the pyrimidine ring can act as a bioisostere for other aromatic systems, like the phenyl group, often leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. mdpi.comnih.gov The continued exploration of pyrimidine-based compounds in drug discovery is driven by the need for novel therapeutics to address challenges such as drug resistance. nih.gov

Overview of 4-Bromo-6-hydroxypyrimidine within the Pyrimidine Class

Within the extensive family of pyrimidine derivatives, halogenated pyrimidines serve as crucial intermediates in organic synthesis. This compound is one such compound, characterized by a pyrimidine ring substituted with a bromine atom at the 4-position and a hydroxyl group at the 6-position. The presence of these two functional groups on the pyrimidine core imparts a unique reactivity profile to the molecule.

The hydroxyl group means the compound can exist in tautomeric forms, primarily the keto form, 6-bromopyrimidin-4(3H)-one. The bromine atom at the 4-position is a key feature, as it is a good leaving group, making it susceptible to nucleophilic substitution reactions. clockss.org This reactivity allows for the introduction of a wide variety of substituents at this position, including amino, alkoxy, and thioether groups. This makes this compound a versatile precursor for the synthesis of more complex, polysubstituted pyrimidines. For instance, it has been used as a starting material in the synthesis of fused heterocyclic systems, such as furo[2,3-d]pyrimidines. nih.gov

Chemical Properties of this compound

| Property | Value |

| CAS Number | 1086382-38-8 |

| Molecular Formula | C4H3BrN2O |

| Molecular Weight | 174.98 g/mol |

| Appearance | Solid |

Note: The properties listed are based on available chemical database information. chemicalbook.combldpharm.com

Historical Context of Halogenated Pyrimidines in Synthetic Methodologies

The systematic study of pyrimidines dates back to the late 19th century, with the parent compound first being prepared in 1900. wikipedia.org The introduction of halogen atoms, particularly chlorine and bromine, into the pyrimidine ring was a significant advancement in pyrimidine chemistry. Halogenated pyrimidines quickly became recognized as valuable synthetic intermediates due to the reactivity of the carbon-halogen bond. clockss.org

Historically, the synthesis of bromopyrimidines often involved the bromination of the corresponding hydroxypyrimidines (pyrimidinones) using reagents such as phosphorus oxybromide or a mixture of phosphorus pentabromide and phosphorus tribromide. clockss.org These methods, while effective, often required harsh conditions. Over time, more efficient and milder "one-pot" synthetic procedures have been developed. clockss.orgrsc.org For example, methods have been reported for the synthesis of 4-bromopyrimidines through the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide. clockss.org

The utility of halogenated pyrimidines, such as this compound, lies in their ability to undergo displacement of the halogen atom by various nucleophiles. clockss.org This reactivity has been a cornerstone for building molecular complexity. In more recent decades, the advent of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has further expanded the synthetic utility of halopyrimidines. These reactions allow for the formation of carbon-carbon bonds, enabling the attachment of aryl, heteroaryl, and alkyl groups to the pyrimidine core, a critical step in the synthesis of many modern pharmaceuticals and agrochemicals. The chemoselective functionalization of pyrimidines bearing multiple different halogen atoms has also become an important area of research. acs.org

特性

IUPAC Name |

4-bromo-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-3-1-4(8)7-2-6-3/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTSUBVUTCTJNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671732 | |

| Record name | 6-Bromopyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086382-38-8 | |

| Record name | 6-Bromopyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4-bromo-6-hydroxypyrimidine

Established Synthetic Routes to 4-Bromo-6-hydroxypyrimidine

Traditional methods for the synthesis of this compound rely on well-established organic reactions, including direct bromination, cyclocondensation, and functional group interconversions.

Direct Bromination Approaches

The direct bromination of a pre-existing pyrimidine ring is a common strategy. This typically involves the electrophilic substitution of a hydrogen atom on the pyrimidine core with a bromine atom. For instance, the bromination of hydroxypyrimidines can be accomplished using various brominating agents. One reported method involves the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid to achieve monobromination of deactivated aromatic systems. organic-chemistry.org Another approach utilizes tribromoisocyanuric acid in trifluoroacetic acid for the bromination of moderately deactivated arenes at room temperature. organic-chemistry.org

A one-pot reaction for the synthesis of 4-bromopyrimidines has been developed, which involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide. clockss.org This method offers a simple and efficient alternative to multi-step procedures. clockss.org

| Starting Material | Brominating Agent/Conditions | Product | Reference |

| Hydroxypyrimidine | N-Bromosuccinimide, H₂SO₄ | This compound | organic-chemistry.org |

| Hydroxypyrimidine | Tribromoisocyanuric acid, TFA | This compound | organic-chemistry.org |

| N-(cyanovinyl)amidine | Dry HBr, Dioxane | 4-Bromopyrimidine | clockss.org |

Cyclocondensation Reactions Utilizing Pyrimidine Precursors

Cyclocondensation reactions are fundamental in constructing the pyrimidine ring itself, with the bromo and hydroxyl functionalities incorporated either on the starting materials or introduced in subsequent steps. A classic example is the Biginelli reaction, which involves the acid-catalyzed cyclocondensation of a urea or thiourea, an aromatic aldehyde, and a β-keto ester to form dihydropyrimidines. nih.gov These can then be further functionalized.

More specifically, the synthesis of pyrimidine derivatives can be achieved through the cyclocondensation of α-bromoketones with 2,6-diamino-4-hydroxypyrimidine. nih.gov This method has been used to regiospecifically afford pyrrolo[2,3-d]pyrimidines. nih.gov Similarly, the cyclocondensation of 3-bromo-4-piperidone with 2,4-diamino-6-hydroxypyrimidine has been employed to synthesize tricyclic furo[2,3-d]pyrimidines. nih.gov

| Precursor 1 | Precursor 2 | Product Type | Reference |

| α-Bromoketone | 2,6-Diamino-4-hydroxypyrimidine | Pyrrolo[2,3-d]pyrimidine | nih.gov |

| 3-Bromo-4-piperidone | 2,4-Diamino-6-hydroxypyrimidine | Furo[2,3-d]pyrimidine | nih.gov |

| Urea/Thiourea, Aldehyde, β-keto ester | - | Dihydropyrimidine | nih.gov |

Functional Group Interconversions for Bromine or Hydroxyl Introduction

Functional group interconversion (FGI) is a powerful strategy where one functional group is transformed into another. ias.ac.in This is particularly useful when direct introduction of a bromine or hydroxyl group is challenging. For instance, a hydroxyl group can be converted to a bromide, or vice versa. The conversion of a hydroxyl group to a halide is a common transformation in organic synthesis. vanderbilt.edu Reagents like phosphorus pentabromide, phosphorus tribromide, or phosphorus oxybromide have been traditionally used for the bromination of hydroxypyrimidines, although these often require harsh conditions. clockss.org

A key FGI is the conversion of an amino group to a hydroxyl group via diazotization, or the transformation of a chloro substituent to a hydroxyl group through nucleophilic substitution. Similarly, a bromine atom can be introduced by converting a more reactive group.

Advanced Synthetic Strategies and Catalytic Considerations

Modern synthetic chemistry offers more sophisticated methods for the synthesis and derivatization of this compound, often employing transition metal catalysts to achieve high efficiency and selectivity.

Transition Metal-Catalyzed Coupling Reactions for Pyrimidine Derivatization

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net For this compound, the bromine atom serves as a handle for various coupling reactions, such as Suzuki-Miyaura, Hiyama, and Sonogashira couplings. researchgate.netmdpi.comacs.org These reactions allow for the introduction of a wide range of substituents at the 4-position of the pyrimidine ring.

For example, the Suzuki coupling reaction of a bromopyrimidine with a boronic acid in the presence of a palladium catalyst can be used to form a C-C bond. researchgate.net The Hiyama coupling, which utilizes organosilanes, is another effective method for C-C bond formation. mdpi.com These reactions are often characterized by their mild reaction conditions and tolerance of various functional groups. researchgate.net

| Coupling Reaction | Reactants | Catalyst System | Product | Reference |

| Suzuki-Miyaura | Bromopyrimidine, Boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4-Aryl-6-hydroxypyrimidine | researchgate.net |

| Hiyama | Bromopyrimidine, Organosilane | Pd catalyst, Activator | 4-Aryl/Alkenyl-6-hydroxypyrimidine | mdpi.com |

| Sonogashira | Bromopyrimidine, Terminal alkyne | Pd/Cu catalyst, Base | 4-Alkynyl-6-hydroxypyrimidine | acs.org |

Stereoselective and Regioselective Synthesis of this compound Analogs

The synthesis of specific analogs of this compound often requires precise control over stereochemistry and regiochemistry. Regioselective synthesis aims to introduce substituents at a specific position on the pyrimidine ring. For example, a highly regioselective lithiation-substitution protocol has been used to synthesize 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. nih.gov

Chemoselective and regioselective methods have been developed for the preparation of pyrimidine derivatives. For instance, the cyclocondensation reaction of trifluoromethyl β-enamino diketones with non-symmetric 2-methylisothiourea sulfates has been reported to be highly regio- and chemoselective. researchgate.net Furthermore, the pH dependency of ring-closure reactions can be exploited to achieve regioselective synthesis of annulated pyrimidines. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of growing importance, aiming to reduce the environmental impact of chemical manufacturing. These principles focus on the use of less hazardous chemicals, safer solvents, and more energy-efficient processes.

One key aspect of greening the synthesis of this compound is the replacement of traditional, often hazardous, solvents with more environmentally benign alternatives. For instance, the use of water, ethanol, or other bio-based solvents is preferred over chlorinated hydrocarbons or aromatic solvents. Catalyst-free reactions in aqueous media, where possible, represent a significant step towards a greener process. nih.gov

The development of catalytic methods is another cornerstone of green chemistry. The use of catalysts, particularly those that are highly efficient and can be recycled, can reduce the amount of waste generated and lower the energy requirements of the reaction. For the bromination step, employing catalytic amounts of an oxidizing agent to generate bromine in situ from a bromide source is a greener alternative to using stoichiometric amounts of elemental bromine. researchgate.net

Furthermore, multicomponent reactions (MCRs) offer a green and efficient approach to synthesizing complex molecules like pyrimidine derivatives from simple starting materials in a single step. researchgate.net This strategy improves atom economy and reduces the number of synthetic steps, thereby minimizing waste and energy consumption. While a specific MCR for this compound is not explicitly detailed in the provided literature, the general principles of MCRs can be applied to its synthesis design.

Energy efficiency is another critical consideration. The use of microwave irradiation or ultrasound as alternative energy sources can often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.net

The selection of starting materials also plays a role in the greenness of a synthesis. Utilizing renewable feedstocks or precursors that are readily available and less toxic contributes to a more sustainable process.

| Green Chemistry Principle | Application in this compound Synthesis | Reference |

| Use of Safer Solvents | Replacement of hazardous organic solvents with water or aqueous ethanol. | nih.gov |

| Atom Economy/Catalysis | In situ generation of bromine using a catalytic system; development of multicomponent reactions. | researchgate.netresearchgate.net |

| Energy Efficiency | Use of microwave irradiation or ultrasound to reduce reaction times and energy consumption. | researchgate.net |

| Waste Reduction | Designing synthetic routes with fewer steps and purification needs. | nih.govresearchgate.net |

This table illustrates the application of green chemistry principles to the synthesis of this compound, based on methodologies for related compounds.

Chemical Reactivity and Mechanistic Investigations of 4-bromo-6-hydroxypyrimidine

Nucleophilic Substitution Reactions at the C-4 Bromine Position

The bromine atom at the C-4 position of the pyrimidine ring is susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone of the synthetic utility of 4-bromo-6-hydroxypyrimidine, allowing for the introduction of diverse functionalities.

Mechanism of Halogen Displacement by Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The displacement of the C-4 bromine atom generally proceeds through a nucleophilic aromatic substitution (SNAAr) mechanism. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms facilitates the attack of a nucleophile on the electron-deficient C-4 carbon. This addition step forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The subsequent departure of the bromide ion restores the aromaticity of the pyrimidine ring, yielding the substituted product.

The nucleophilicity of the attacking species plays a crucial role in the reaction rate. msu.edu Generally, thiols are more nucleophilic than alcohols, and amines are more nucleophilic than alcohols for nucleophilic centers in the same row of the periodic table. msu.edu Consequently, thiols and amines are often highly effective nucleophiles in these substitution reactions. msu.edu While alcohols can also act as nucleophiles, the corresponding, more reactive alkoxides are typically employed to achieve efficient substitution. msu.edu These reactions can be influenced by conditions such as the choice of solvent and the presence of a base or acid catalyst.

For instance, the reaction of a bromo-substituted pyrimidine with morpholine in a solvent like dimethylformamide (DMF) at elevated temperatures can yield the corresponding 4-morpholino-pyrimidine derivative. vulcanchem.com Similarly, reactions with thiols can lead to the formation of thioether derivatives. scribd.com

Regioselectivity and Stereoselectivity in Substitution Reactions

Regioselectivity is a key consideration in the nucleophilic substitution reactions of substituted pyrimidines. In the case of this compound, the C-4 position is generally the primary site of nucleophilic attack due to the lability of the bromine leaving group. However, the regioselectivity can be influenced by the nature of other substituents on the ring. For example, in more complex systems like 2,4,8-trichloropyrido[3,2-d]pyrimidines, the reactivity of different chlorine atoms towards nucleophiles like amines and thiols can vary, leading to regioselective substitution. nih.gov Amination often shows high regioselectivity for the C-2 position, while thiolation can be influenced by substituents at the C-6 position, resulting in varying selectivity between the C-2 and C-8 positions. nih.gov

Electrophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring in this compound is generally considered electron-deficient due to the presence of the two nitrogen atoms, which deactivates it towards electrophilic aromatic substitution. However, the presence of the activating hydroxyl group can facilitate such reactions under specific conditions.

Bromination at the C-5 Position: Reaction Mechanisms and Influencing Factors

The C-5 position of the pyrimidine ring is the most likely site for electrophilic attack due to the directing effects of the existing substituents. The hydroxyl group at C-6 is an activating, ortho, para-directing group, while the bromine at C-4 is a deactivating but ortho, para-directing group. Both substituents direct incoming electrophiles to the C-5 position.

The mechanism for bromination involves the attack of an electrophilic bromine species on the electron-rich C-5 position of the pyrimidine ring. This generates a carbocationic intermediate, which is stabilized by resonance. Subsequent loss of a proton from the C-5 position restores the aromaticity of the ring, yielding the 5-bromo derivative. Common brominating agents include N-bromosuccinimide (NBS) in a suitable solvent. vulcanchem.com Factors influencing the reaction include the choice of solvent and temperature. For instance, polar aprotic solvents like acetonitrile have been shown to provide high yields in the bromination of certain pyrimidine substrates. smolecule.com

Nitration and Sulfonation Studies (Hypothetical/Analogous Reactions)

Direct nitration and sulfonation of pyrimidine rings are generally challenging due to the electron-deficient nature of the ring and the acidic conditions typically employed for these reactions, which can lead to protonation of the ring nitrogens, further deactivating the ring. gcwgandhinagar.com

Nitration: Aromatic nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org While direct nitration of simple pyridine is sluggish, derivatives with activating groups can undergo nitration. wikipedia.org For this compound, the activating hydroxyl group might allow for nitration at the C-5 position, although the reaction would likely require carefully controlled conditions to avoid degradation. The mechanism would follow the general pathway of electrophilic aromatic substitution. masterorganicchemistry.com

Sulfonation: Aromatic sulfonation is often achieved using fuming sulfuric acid (sulfur trioxide in sulfuric acid), where SO₃ acts as the electrophile. libretexts.org Like nitration, sulfonation of pyridine is difficult. wikipedia.org However, pyridine-3-sulfonic acid can be obtained. wikipedia.org Given the activating effect of the hydroxyl group in this compound, sulfonation at the C-5 position is theoretically possible, likely proceeding through a standard electrophilic aromatic substitution mechanism. libretexts.org The reversibility of the sulfonation reaction is a notable feature. libretexts.org

Transformations Involving the C-6 Hydroxyl Group

The hydroxyl group at the C-6 position of this compound can undergo several important chemical transformations.

One key aspect is its tautomerism; it can exist in equilibrium with its keto form, 4-bromo-6(1H)-pyrimidinone. This lactam-lactim tautomerism can influence the compound's reactivity.

The hydroxyl group can be converted into other functional groups. For example, it can be transformed into a halogen substituent, such as chlorine, by reacting with a suitable halogenating agent like phosphorus oxychloride (POCl₃). google.com This conversion is significant as it provides a leaving group that can subsequently be displaced by various nucleophiles, further expanding the synthetic utility of the pyrimidine scaffold. google.com

Additionally, the hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups. It can also be a site for O-alkylation to form ether derivatives.

Etherification and Esterification Reactions

The hydroxyl group of this compound allows for etherification and esterification reactions, providing pathways to a variety of derivatives.

Etherification: The formation of ethers from this compound typically involves the reaction of its corresponding anion with an alkylating agent. While specific examples for this compound are not extensively documented in the provided results, the etherification of similar brominated pyridines has been studied. For instance, the 4-selective etherification of 3-bromopyridines can be achieved through a base-catalyzed isomerization followed by a facile SNAr reaction. amazonaws.comrsc.orgrsc.org This process involves the formation of a pyridyne intermediate. amazonaws.comrsc.orgrsc.org A range of primary and secondary alcohols can serve as nucleophiles in such reactions. amazonaws.comrsc.org

Esterification: The hydroxyl group can also be converted to an ester. For example, the esterification of 6-hydroxy-2-pyridinecarboxylic acid with methanol is a step in the synthesis of methyl 4-bromo-6-hydroxypyridine-2-carboxylate. Similarly, the conversion of alpha-hydroxy carboxylic acids to their corresponding esters can be achieved through various methods, including reaction with hydrogen bromide. google.com

The following table summarizes representative conditions for these transformations on related structures:

| Reaction Type | Reactants | Conditions | Product Type |

| Etherification | 3-Bromopyridine, Alcohol | Base (e.g., KOH, P4-t-Bu) | 4-Alkoxypyridine |

| Esterification | 6-Hydroxy-2-pyridinecarboxylic acid, Methanol | Not specified | Methyl 6-hydroxypyridine-2-carboxylate |

| Esterification | Alpha-hydroxy carboxylic acid, Hydrogen bromide | Heat | Alpha-bromo ester |

Tautomerism and its Influence on Reactivity

Tautomerism, the interconversion of structural isomers, plays a crucial role in the reactivity of this compound. numberanalytics.com This compound can exist in equilibrium between the hydroxy form (this compound) and the more stable keto or pyridone form (4-bromo-1H-pyrimidin-6-one).

The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of other substituents on the ring. researchgate.net In aqueous solutions, the pyridone tautomer of 4-pyridone, a related compound, is the predominant species. cdnsciencepub.com

This tautomeric equilibrium has a profound impact on the molecule's reactivity:

Site of Reaction: The different tautomers present distinct reactive sites. The hydroxy form can undergo reactions typical of phenols, such as O-alkylation and O-acylation. In contrast, the pyridone form can undergo N-alkylation.

Nucleophilicity and Electrophilicity: Tautomerism can alter the nucleophilic and electrophilic character of the molecule. numberanalytics.com For instance, the enol form of a carbonyl compound is generally more nucleophilic than the keto form. numberanalytics.com

Acidity and Basicity: The tautomeric forms exhibit different acidities and basicities. numberanalytics.com The hydroxy form is more acidic at the hydroxyl proton, while the pyridone form is more acidic at the N-H proton. This difference in acidity can influence reaction pathways that are base-catalyzed.

Reaction Mechanisms: The presence of multiple tautomers can lead to different reaction products or rates by providing alternative reaction pathways. numberanalytics.com For example, the bromination of 4-pyridone proceeds through its major pyridone tautomer at lower pH and via its conjugate anion at higher pH. cdnsciencepub.com

The table below illustrates the two primary tautomeric forms of this compound:

| Tautomer Name | Structure | Key Reactive Sites |

| This compound | (Structure with -OH group) | Hydroxyl group (O-alkylation, O-acylation) |

| 4-Bromo-1H-pyrimidin-6-one | (Structure with =O and N-H) | Nitrogen atom (N-alkylation), Carbonyl group |

Ring-Opening and Rearrangement Reactions

Under certain conditions, the pyrimidine ring of this compound and related compounds can undergo ring-opening and rearrangement reactions. These transformations often lead to the formation of different heterocyclic systems or rearranged isomers.

Ring-Opening Reactions:

Treatment of certain pyrimidine derivatives with strong nucleophiles can lead to the cleavage of the pyrimidine ring. For instance, the reaction of 4-bromo-6-phenylpyrimidine with potassium amide in liquid ammonia is believed to proceed partially through an open-chain intermediate. researchgate.net

The reaction of pyrimidines with hydroxylamine can result in the formation of isoxazoles, indicating a ring transformation has occurred. researchgate.net

Rearrangement Reactions:

Rearrangements can occur during nucleophilic substitution reactions of halopyridines. For example, aminations of 3-bromo-6-ethoxypyridine and 4-bromo-5-ethoxypyridine can proceed through rearrangements involving ethoxy derivatives of 3,4-pyridyne. researchgate.net

Base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines has been observed, proceeding through a pyridyne intermediate. amazonaws.comrsc.orgrsc.org This highlights the potential for the migration of the bromine atom under specific reaction conditions.

The Hanessian-Hullar reaction, involving the N-bromosuccinimide mediated fragmentation of benzylidene acetals, can lead to rearrangements via anhydro intermediates. nih.gov

These reactions showcase the dynamic nature of the pyrimidine ring and the potential for complex transformations under specific stimuli.

Comparative Reactivity with Other Halogenated Pyrimidines

The reactivity of this compound can be contextualized by comparing it with other halogenated pyrimidines. The nature and position of the halogen atom, as well as other substituents on the pyrimidine ring, significantly influence the molecule's chemical behavior.

Effect of the Halogen: The reactivity of the halogen atom in nucleophilic aromatic substitution (SNAr) reactions generally follows the order I > Br > Cl > F for leaving group ability. Therefore, the bromine atom in this compound is expected to be more reactive towards nucleophilic displacement than a chlorine atom at the same position. smolecule.com

Effect of Substituent Position: The position of the halogen and other functional groups on the pyrimidine ring dictates the regioselectivity of reactions. For example, the electronic effects of the cyclopropyl and methyl substituents in 4-cyclopropyl-6-methylpyrimidine direct bromination to the 5-position. Similarly, the bromine at C4 in 4-bromo-2-hydroxypyrimidine directs further functionalization differently than a bromine at C5.

Influence of Other Functional Groups: The presence of other groups, such as hydroxyl, amino, or carboxylic acid groups, can modulate the reactivity of the halogenated pyrimidine. For instance, the hydroxyl group in this compound can deprotonate to form a more electron-rich species, which can affect the rate and outcome of reactions. The presence of electron-withdrawing groups, like a difluoromethyl group, can enhance the electrophilicity of the pyrimidine ring. smolecule.com

The following table provides a comparative overview of the reactivity of different halogenated pyrimidines:

| Compound | Key Substituents | Expected Reactivity Trends |

| This compound | 4-Bromo, 6-Hydroxy | Bromine is a good leaving group; hydroxyl group influences tautomerism and can be functionalized. |

| 4-Chloro-6-hydroxypyrimidine | 4-Chloro, 6-Hydroxy | Chlorine is generally less reactive than bromine in SNAr reactions. |

| 5-Bromo-6-hydroxypyrimidine-4-carboxylic acid | 5-Bromo, 6-Hydroxy, 4-Carboxylic acid | Bromine at C5 is available for cross-coupling; hydroxyl and carboxylic acid groups enhance polarity. |

| 4-Bromo-2-hydroxypyrimidine | 4-Bromo, 2-Hydroxy | Bromine at C4 directs electrophilic attack differently than at other positions. |

This comparative analysis underscores the importance of the specific substitution pattern in determining the chemical reactivity of halogenated pyrimidines.

Applications of 4-bromo-6-hydroxypyrimidine in Advanced Medicinal Chemistry

4-Bromo-6-hydroxypyrimidine as a Key Intermediate in Pharmaceutical Synthesis

This compound serves as a fundamental building block in the synthesis of a wide array of pharmaceutical compounds. smolecule.com Its pyrimidine core is a prevalent feature in many biologically active molecules, and the presence of both a bromo and a hydroxyl group provides versatile handles for chemical modification.

Building Block for Heterocyclic Drug Scaffolds

The pyrimidine ring is a privileged structure in medicinal chemistry, and this compound provides a convenient starting point for the elaboration of various heterocyclic systems. The bromine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities. This reactivity is crucial for building more complex molecular architectures. For instance, it can be displaced by amines, thiols, and other nucleophiles to generate a library of substituted pyrimidines.

Furthermore, the hydroxyl group at the 6-position can participate in various chemical transformations, including etherification and esterification, further expanding the diversity of accessible compounds. This dual reactivity makes this compound a highly versatile intermediate for the synthesis of novel drug candidates targeting a range of diseases, including cancer and infectious diseases. smolecule.com

Precursor for Complex Multicyclic Systems

The reactivity of this compound extends to its use in the construction of fused and bridged multicyclic systems. These complex scaffolds are often found in potent and selective drug molecules. A notable example is the synthesis of pyrrolo[2,3-d]pyrimidines, a class of compounds with significant biological activity. nih.govgoogle.com

In a typical synthetic route, 2,4-diamino-6-hydroxypyrimidine, a closely related analog, undergoes condensation with a suitable α-haloketone to form the pyrrolo[2,3-d]pyrimidine core. nih.govgoogle.com This versatile intermediate can then be further functionalized to produce a variety of therapeutic agents. The ability to readily form such complex ring systems underscores the importance of the pyrimidine scaffold in medicinal chemistry.

Development of Antifolate Agents from this compound Derivatives

Antifolates are a class of drugs that interfere with the metabolic pathways of folic acid, a crucial vitamin for cell growth and division. mesotheliomaweb.org They are widely used in the treatment of cancer and certain infectious diseases. This compound derivatives have shown significant promise as novel antifolate agents.

Synthesis of Dihydrofolate Reductase (DHFR) Inhibitors

Dihydrofolate reductase (DHFR) is a key enzyme in the folate pathway, responsible for converting dihydrofolate to tetrahydrofolate. mesotheliomaweb.org Inhibition of DHFR leads to a depletion of cellular folate pools, ultimately halting DNA synthesis and cell proliferation. Several potent DHFR inhibitors have been synthesized using pyrimidine-based scaffolds. nih.govnih.govresearchgate.net

For example, tricyclic conformationally restricted tetrahydropyrido annulated furo[2,3-d]pyrimidines have been developed as nonclassical antifolate inhibitors of DHFR. nih.gov The synthesis of these compounds involves the cyclocondensation of 3-bromo-4-piperidone with 2,4-diamino-6-hydroxypyrimidine. nih.gov The resulting compounds have shown inhibitory activity against DHFR from various organisms, including Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium. nih.gov

| Compound Type | Target Enzyme | Key Synthetic Step | Reference |

| Tetrahydropyrido annulated furo[2,3-d]pyrimidines | Dihydrofolate Reductase (DHFR) | Cyclocondensation of 3-bromo-4-piperidone with 2,4-diamino-6-hydroxypyrimidine | nih.gov |

| Pyrrolo[2,3-d]pyrimidines | Glycinamide ribonucleotide formyltransferase (GARFTase) | Condensation of 2,4-diamino-6-hydroxypyrimidine with an α-bromomethylketone | nih.gov |

Targeting Folate Receptors (FRs) and Proton-Coupled Folate Transporters (PCFT)

In addition to inhibiting DHFR, another strategy in antifolate drug design is to target the cellular uptake mechanisms of folate. Folate receptors (FRs) and the proton-coupled folate transporter (PCFT) are often overexpressed on the surface of cancer cells compared to normal cells. nih.govd-nb.info This differential expression provides an opportunity for the selective delivery of cytotoxic agents to tumors.

Derivatives of this compound have been designed to specifically target these transporters. For instance, 6-substituted pyrrolo[2,3-d]pyrimidine antifolates have been synthesized and shown to be potent inhibitors of tumor cell growth. nih.govnih.gov These compounds are selectively transported into cancer cells via FRs and PCFT, leading to the inhibition of de novo purine biosynthesis. nih.govnih.gov This targeted approach minimizes off-target toxicity and enhances the therapeutic index of the drug.

Structure-Activity Relationship (SAR) Studies in Antifolate Discovery

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. In the context of antifolate discovery, SAR studies have been extensively performed on derivatives of this compound. These studies have revealed key structural features that govern their biological activity. acs.orgnih.gov

For example, in a series of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates, the nature of the amino acid side chain was found to significantly influence their selectivity for FRα and FRβ. acs.org Modifications to the linker region between the pyrimidine core and the side chain have also been shown to impact transport specificity and inhibitory potency. scispace.com These SAR insights are invaluable for the rational design of new and improved antifolate agents with enhanced therapeutic profiles.

| Compound Series | Key SAR Finding | Biological Target | Reference |

| 6-Substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates | Amino acid side chain influences FRα/FRβ selectivity | Folate Receptors | acs.org |

| 7-Substituted 4-aminoquinolines | Substituent at the 7-position affects activity against chloroquine-resistant P. falciparum | Plasmodium falciparum | nih.gov |

Derivatization for Antimicrobial and Antifungal Research

The pyrimidine core is a well-established pharmacophore in the design of antimicrobial and antifungal drugs. By leveraging this compound as a precursor, researchers have been able to synthesize novel derivatives with promising activity against various microbial pathogens.

Synthesis of Pyrimidothiazine Derivatives with Antimicrobial Activity

A notable application of this compound is in the synthesis of pyrimidothiazine derivatives, a class of compounds with recognized antimicrobial potential. One synthetic route involves the initial conversion of this compound to 6-hydroxypyrimidine-4-thiol. This intermediate can then undergo S-alkylation with α-halogeno ketones, followed by an intramolecular cyclodehydration reaction, often facilitated by agents like polyphosphoric acid, to yield the target pyrimido[2,1-b]thiazine structures.

Another approach involves the reaction of the related 6-hydroxy-4-mercaptopyrimidine with various α-bromoketones. This condensation reaction leads to the formation of a series of 2-substituted-4-oxo-4H-pyrimido[6,1-b]thiazin-5-ium bromides. Subsequent screening of these synthesized compounds against a panel of microorganisms, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and the fungus Candida albicans, has demonstrated that several of these derivatives possess significant antimicrobial and antifungal activities.

Table 1: Antimicrobial Activity of Selected Pyrimidothiazine Derivatives

| Compound Class | Target Microorganism | General Activity |

|---|---|---|

| 2-Aryl-4-oxo-4H-pyrimido[6,1-b]thiazin-5-ium bromides | Staphylococcus aureus, Bacillus subtilis | Moderate to Good |

| Pyrimido[2,1-b]thiazine derivatives | Escherichia coli, Pseudomonas aeruginosa | Variable |

| Substituted pyrimidothiazines | Candida albicans | Moderate |

Investigation of Mechanisms of Action Against Microbial Targets

The antimicrobial efficacy of pyrimidine-based compounds is often linked to their ability to disrupt vital cellular processes within the target microorganisms. While the precise mechanisms for newly synthesized derivatives are a subject of ongoing research, established modes of action for this class of compounds provide a strong basis for understanding their activity.

A primary proposed mechanism is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of folic acid in bacteria and fungi. Folic acid is a critical precursor for the biosynthesis of nucleic acids (DNA and RNA) and certain amino acids. By acting as competitive inhibitors of DHFR, these pyrimidine derivatives can block this pathway, leading to the cessation of growth and eventual cell death.

Another potential target is DNA gyrase, a bacterial topoisomerase that plays a crucial role in DNA replication and repair. The planar structure of the pyrimidine ring system is thought to enable intercalation with bacterial DNA, which can stabilize the DNA-gyrase complex and prevent the proper re-ligation of DNA strands, ultimately leading to lethal double-strand breaks.

Contributions to Anticancer Drug Discovery

The pyrimidine nucleus is a fundamental component of many clinically successful anticancer drugs. The chemical tractability of this compound makes it an excellent starting material for the rational design of new pyrimidine-based agents aimed at combating cancer.

Rational Design of Pyrimidine-Based Anticancer Agents

The design of pyrimidine-based anticancer agents often focuses on creating molecules that can selectively interact with specific biological targets implicated in cancer progression. The 4-bromo and 6-hydroxy functional groups on the pyrimidine ring serve as versatile handles for chemical modification.

A common synthetic strategy involves the creation of 2,4,6-trisubstituted pyrimidine derivatives. The bromine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of side chains, such as amines, to probe interactions with target proteins. The hydroxyl group at the 6-position can be modified to fine-tune the compound's physicochemical properties, including solubility and cell permeability. Further substitutions at the 2-position allow for a comprehensive exploration of the structure-activity relationship (SAR). This systematic approach, often guided by computational methods like molecular docking, enables the rational design of compounds with optimized potency and selectivity.

Inhibition of Specific Oncogenic Pathways and Targets

Derivatives synthesized from this compound have been evaluated for their ability to inhibit key oncogenic pathways that drive cancer cell proliferation and survival. A major area of focus has been the inhibition of protein kinases, enzymes that are frequently dysregulated in various cancers.

For example, pyrimidine derivatives have been designed to act as inhibitors of cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle. By blocking the activity of CDKs, these compounds can halt the uncontrolled proliferation of cancer cells, leading to cell cycle arrest and apoptosis (programmed cell death).

Another critical target is the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase whose overactivity is associated with numerous cancers. Pyrimidine-based molecules can be designed to compete with ATP for binding to the EGFR kinase domain, thereby blocking downstream signaling pathways that promote tumor growth.

Table 2: Examples of Oncogenic Targets for Pyrimidine Derivatives

| Target Class | Specific Target Example | Therapeutic Outcome |

|---|---|---|

| Protein Kinases | Cyclin-Dependent Kinases (CDKs) | Induction of cell cycle arrest and apoptosis |

| Receptor Tyrosine Kinases | Epidermal Growth Factor Receptor (EGFR) | Inhibition of tumor growth and proliferation |

| Epigenetic Modulators | Histone Deacetylases (HDACs) | Alteration of gene expression leading to apoptosis |

Explorations in Other Therapeutic Areas (e.g., PDE10 Inhibition)

The utility of the this compound scaffold is not limited to antimicrobial and anticancer research. Its derivatives have also been investigated for activity in other therapeutic areas, notably as inhibitors of phosphodiesterase 10 (PDE10).

PDE10A is an enzyme predominantly found in the striatum of the brain, where it plays a key role in modulating cyclic nucleotide signaling. The inhibition of PDE10A is considered a promising therapeutic strategy for treating central nervous system (CNS) disorders, including schizophrenia and Huntington's disease. Research in this area has led to the synthesis of potent and selective PDE10A inhibitors, such as certain 6,7-dimethoxy-4-substituted-cinnoline and 2,3-disubstituted-6-oxo-1,6-dihydropyridazine derivatives. The synthesis of some of these inhibitors utilizes heterocyclic intermediates, such as 3,5-disubstituted-6-chloropyridazine, which share structural similarities with the functionalized pyrimidine core of this compound. This highlights the broader applicability of such heterocyclic systems in the discovery of new drugs for CNS disorders.

Computational and Spectroscopic Approaches in the Study of 4-bromo-6-hydroxypyrimidine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the properties of molecules from first principles, offering a microscopic view of their behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ictp.itabinit.org It is based on the Hohenberg-Kohn theorems, which state that the properties of a system can be determined from its ground state electron density. abinit.org DFT has become a go-to method for predicting molecular geometries, vibrational frequencies, and electronic properties with an excellent balance of accuracy and computational cost. ictp.it

For a molecule like 4-Bromo-6-hydroxypyrimidine, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can optimize the molecular geometry to find the most stable conformation. mdpi.comwu.ac.th These calculations provide precise data on bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing bromine atom and the hydroxyl group significantly influences the electronic distribution and geometry of the pyrimidine ring. DFT also allows for the study of tautomeric equilibrium, for instance, between the hydroxypyrimidine (enol) and pyrimidinone (keto) forms, which is a known characteristic of hydroxypyrimidines. nih.govresearchgate.net Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, reveals details about charge distribution, hybridization, and the stabilizing effects of intramolecular interactions. researchgate.net

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-N2 | 1.37 Å |

| C3-N2 | 1.39 Å | |

| Bond Angle | N2-C1-N5 | 120.5° |

| C1-N2-C3 | 118.9° |

This interactive table demonstrates the kind of data obtained from DFT calculations on pyrimidine derivatives. irjweb.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO represents the ability of a molecule to donate an electron, while the LUMO's energy indicates its ability to accept an electron. mdpi.com The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. researchgate.netresearchgate.net A small HOMO-LUMO gap suggests high chemical reactivity and polarizability, as less energy is required to excite an electron from the ground state. researchgate.net

In pyrimidine derivatives, these orbitals are crucial for understanding intramolecular charge transfer (ICT). researchgate.net For this compound, the HOMO is expected to be localized over the electron-rich pyrimidine ring and the hydroxyl group, while the LUMO may be distributed across the ring system. The electron-withdrawing bromine atom can lower the energy of these orbitals. researchgate.net TD-DFT (Time-Dependent DFT) calculations are used to simulate electronic transitions and predict UV-visible absorption spectra, which are directly related to the HOMO-LUMO gap. mdpi.comnih.gov These studies help in understanding how charge is transferred within the molecule upon excitation, which is vital for applications in materials science and medicinal chemistry. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for Pyrimidine Derivatives (Note: This table presents typical values from studies on various pyrimidine derivatives to illustrate the concept.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine | -6.2613 | -0.8844 | 5.3769 | irjweb.com |

| 3-Bromo-2-hydroxypyridine | -7.467 | -0.682 | 6.785 | mdpi.com |

| 2-amino-4-Hydroxypyrimidine | > 4.0 | > 4.0 | > 4.0 | researchgate.net |

| 3,3'-(1,4-phenylene)bis[2-(6-chloropyridin-3-yl)prop-2-enenitrile] | - | - | 3.02 | researchgate.net |

This interactive table showcases HOMO-LUMO energy data from computational studies on related heterocyclic compounds.

Computational methods are highly effective in predicting spectroscopic data, which serves as a powerful tool for structure verification and analysis. By calculating parameters like NMR chemical shifts and vibrational frequencies, researchers can compare theoretical spectra with experimental data to confirm the identity and structure of a synthesized compound. meilerlab.orgtandfonline.com

For this compound, DFT calculations can predict ¹H and ¹³C NMR chemical shifts. wu.ac.thchemaxon.com Methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly used for this purpose. wu.ac.th The predicted shifts are valuable for assigning signals in the experimental spectrum, especially for complex molecules or where isomers might be present. meilerlab.org Similarly, theoretical vibrational frequencies (FT-IR and FT-Raman) can be computed. tandfonline.com These calculated frequencies, while often systematically overestimated, can be corrected using a scaling factor to achieve good agreement with experimental spectra, aiding in the assignment of vibrational modes to specific functional groups and bond movements within the molecule. researchgate.net

HOMO-LUMO Analysis and Charge Transfer Investigations

Molecular Modeling and Drug Design

The pyrimidine scaffold is a common feature in many biologically active molecules. irjweb.comresearchgate.net Molecular modeling techniques are therefore essential for exploring the potential of this compound derivatives as therapeutic agents.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. dntb.gov.ua This method is crucial in drug discovery for screening virtual libraries of compounds and identifying potential drug candidates by predicting their binding affinity and mode of interaction. dergipark.org.tr The process involves placing the ligand in the active site of the receptor and calculating a "docking score" or binding energy, which estimates the strength of the interaction. dntb.gov.ua

Derivatives of this compound can be docked into the active sites of various enzymes or receptors to assess their inhibitory potential. For instance, pyrimidine derivatives have been studied as inhibitors of dihydrofolate reductase (DHFR) and other kinases. ekb.egnih.gov Docking studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's binding pocket. core.ac.uk For example, the hydroxyl and pyrimidine nitrogen atoms of a this compound derivative could act as hydrogen bond donors or acceptors, while the bromo-substituted ring could engage in hydrophobic or halogen bonding interactions, contributing to binding affinity. dergipark.org.trresearchgate.net

Table 3: Examples of Molecular Docking Studies on Pyrimidine and Bromo-Substituted Derivatives

| Ligand/Derivative | Protein Target (PDB ID) | Binding Affinity/Score (kcal/mol) | Key Interactions | Source |

| N-substituted tetrabromophthalimide derivative | DNA (1d12) | -5.772 (glide score) | Minor groove binding, Hydrogen bond with Thymine (DT7) | researchgate.net |

| 2,4,6-trifluoro-5-chloro pyrimidine | Receptor (3WZD) | -5.639 | Not specified | tandfonline.com |

| Methyl 4-bromo-2-fluorobenzoate | Fungal Protein (4FPR) | -4.73 | Two hydrogen bonds | dergipark.org.trscispace.com |

| Barbituric acid derivative | Urease | - | Interactions with Ala169, KCX219, Asp362, Ala366 | core.ac.uk |

| 3-Bromo-2-hydroxypyridine | BRD2 Inhibitor (5IBN) | -4.71 | Hydrogen bond interactions | mdpi.com |

This interactive table summarizes results from various molecular docking studies, illustrating the application of this technique in evaluating potential drug candidates.

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the atomic movements of the system over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. dntb.gov.uacore.ac.uk

Starting from the best-docked pose obtained from molecular docking, an MD simulation can be run for several nanoseconds. The simulation tracks the trajectory of the ligand within the binding site, allowing for the analysis of the root-mean-square deviation (RMSD) to assess the stability of the complex. A stable complex will show minimal deviation in the ligand's position over time. core.ac.uk MD simulations are also used to calculate the binding free energy with greater accuracy than docking scores, using methods like MM/PBSA or MM/GBSA. These simulations can confirm whether the key interactions observed in docking are maintained throughout the simulation, providing stronger evidence for the ligand's potential as an effective inhibitor. core.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. github.commdpi.com This approach is pivotal in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular properties that govern their therapeutic effects. mdpi.comslideshare.net

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. github.com The QSAR modeling process involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values against a specific target) is compiled. mdpi.com

Descriptor Calculation: For each molecule, a variety of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify different aspects of the molecule's structure, including electronic properties (e.g., HOMO/LUMO energies, atomic charges), hydrophobicity (e.g., LogP), steric effects (e.g., molar refractivity), and topology. analis.com.mymdpi.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to build a mathematical equation that links the descriptors to the biological activity. analis.com.myfip.org

Model Validation: The predictive power and robustness of the QSAR model are rigorously assessed using internal and external validation techniques to ensure it is not a result of chance correlation. analis.com.my

In the context of this compound derivatives, QSAR studies aim to identify the key structural features that influence their activity, for instance, as antibacterial or anticancer agents. nih.govresearchgate.net For example, a study on pyridothienopyrimidine derivatives identified electronic and steric parameters as crucial for their antimicrobial activity against Pseudomonas aeruginosa. fip.org A typical QSAR model might take the form of the equation below, where 'c' represents various calculated molecular descriptors and 'k' represents their coefficients derived from the regression analysis.

Biological Activity (log 1/C) = k1(descriptor1) + k2(descriptor2) + ... + constant

The insights gained from such models can guide the synthesis of new derivatives of this compound with potentially enhanced potency. nih.gov

Table 1: Common Molecular Descriptors in QSAR Studies and Their Significance

| Descriptor Category | Example Descriptors | Significance in Biological Activity |

| Electronic | HOMO/LUMO Energies, Dipole Moment | Relates to the molecule's ability to participate in charge-transfer interactions and its reactivity. fip.org |

| Hydrophobic | LogP (Partition Coefficient) | Describes the molecule's solubility and ability to cross biological membranes. |

| Steric/Topological | Molar Refractivity (MR), Molecular Weight | Relates to the size and shape of the molecule, influencing its fit into a receptor's active site. fip.org |

| Thermodynamic | Heat of Formation, Gibbs Free Energy | Indicates the stability of the molecule. |

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous identification and detailed structural analysis of organic molecules. For this compound and its derivatives, techniques such as NMR, IR, Raman, and UV-Vis spectroscopy provide critical information regarding atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise molecular structure of organic compounds in solution. nd.edu Both ¹H and ¹³C NMR are routinely used to elucidate the structures of complex derivatives of this compound. ethernet.edu.etgrafiati.com

In ¹H NMR spectra, the chemical shift (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern) of each signal provide detailed information about the proton's chemical environment. For a derivative of this compound, one would expect to see distinct signals for the protons on the pyrimidine ring and any substituent groups. The electronegative nitrogen atoms and the bromo group significantly influence the chemical shifts of the ring protons. ethernet.edu.et

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. beilstein-journals.org The spectrum shows a single peak for each unique carbon atom, and its chemical shift is indicative of its bonding environment. The carbons directly attached to the bromine, oxygen, and nitrogen atoms would appear at characteristic chemical shifts.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to definitively assign signals and confirm the connectivity between different parts of a complex derivative, especially when simple 1D spectra are ambiguous. nd.edu

Table 2: Hypothetical NMR Data for a Substituted this compound Derivative

| Atom | ¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (δ, ppm) |

| C2-H | 8.15 (s) | 158.5 |

| C4 | - | 135.0 |

| C5-H | 6.90 (s) | 110.2 |

| C6 | - | 165.8 |

| N1-H / O-H | 12.5 (br s) | - |

Note: Data are illustrative. Actual chemical shifts depend on the specific derivative, solvent, and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. worldscientific.com The resulting spectra serve as a molecular "fingerprint" and are excellent for identifying the functional groups present. ripublication.com For this compound, these techniques can confirm the presence of key structural features and provide insight into its tautomeric form.

The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds. For example, a broad band in the 3200-2800 cm⁻¹ region would suggest the presence of an O-H group involved in hydrogen bonding, characteristic of the hydroxy form or a hydrogen-bonded keto form. ripublication.com A strong absorption band around 1650-1700 cm⁻¹ would be indicative of a C=O stretch, providing strong evidence for the predominance of the keto (pyrimidinone) tautomer. Other important vibrations include C-N stretching, aromatic C=C and C-H stretching, and the C-Br stretching vibration, which typically appears in the lower frequency region (700-500 cm⁻¹). worldscientific.comcore.ac.uk

Raman spectroscopy provides similar vibrational information but is particularly sensitive to non-polar bonds and symmetric vibrations, making it a useful complementary method to IR. biopolymers.org.ua

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| O-H | Stretching (H-bonded) | 3200 - 2800 (broad) |

| N-H | Stretching (in keto form) | 3100 - 3000 |

| C-H | Aromatic Stretching | 3050 - 3000 |

| C=O | Carbonyl Stretching | 1700 - 1650 (strong) |

| C=C / C=N | Ring Stretching | 1600 - 1450 |

| C-O | Stretching | 1260 - 1200 |

| C-Br | Stretching | 700 - 500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Equilibrium Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org For aromatic and heterocyclic compounds like this compound, the most common electronic transitions are π→π* and n→π*.

This technique is particularly valuable for studying the tautomeric equilibrium between the hydroxy (enol) and 6(1H)-pyrimidinone (keto) forms of the molecule. These two tautomers have different conjugated systems and will therefore absorb light at different wavelengths (λmax). researchgate.net The hydroxy form has an aromatic pyrimidine ring, while the keto form has a cross-conjugated pyrimidinone system.

By recording UV-Vis spectra in solvents of varying polarity, one can often observe a shift in the λmax and changes in the molar absorptivity (ε). libretexts.org This solvatochromism occurs because different solvents can stabilize one tautomer over the other, thus shifting the equilibrium. For example, polar protic solvents might favor the more polar keto form, leading to an increase in the intensity of its corresponding absorption band. Such studies have been instrumental in understanding the tautomerism of related hydroxypyrimidines. acs.org

Table 4: Illustrative UV-Vis Absorption Maxima (λmax) for Tautomers of a Hydroxypyrimidine

| Tautomeric Form | Conjugated System | Typical λmax (nm) in Non-polar Solvent | Typical λmax (nm) in Polar Solvent |

| Hydroxy (Enol) | Aromatic Pyrimidine | ~260, ~285 | ~265, ~290 |

| Keto (Amide) | Conjugated Pyrimidinone | ~230, ~300 | ~235, ~310 |

Note: Values are illustrative and represent the general trends observed for hydroxypyrimidine systems.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of pyrimidine derivatives, including those based on the 4-bromo-6-hydroxypyrimidine core, is a dynamic area of research. Scientists are continuously seeking more efficient, cost-effective, and environmentally friendly methods.

A significant focus is on the development of novel catalytic systems. For instance, iron-catalyzed modular synthesis has been shown to be an efficient method for creating various pyrimidine derivatives from ketones, aldehydes, or esters and amidines. acs.org This approach demonstrates good functional group tolerance and regioselectivity. acs.org Another innovative approach involves a cobalt-N,N-bidentate complex, which is phosphine-free and easy to prepare, for the assembly of N-heterocycles like pyrimidines from readily available alcohols and amines. rsc.org This system's ability to function under nearly identical conditions for various heterocycles highlights its practicality. rsc.org

Furthermore, multicomponent reactions are being explored to streamline the synthesis process. A pseudo five-component reaction catalyzed by triflic acid has been reported for the synthesis of pyrimidines from methyl aryl ketone, aromatic aldehydes, and ammonium acetate. mdpi.com Green synthetic approaches, such as the solvent-free, three-component condensation of 6-[(dimethylamino)methylene amino] uracil, an aldehyde, and ammonium acetate, are also gaining traction. scialert.netsemanticscholar.org

Researchers are also investigating various catalysts to improve reaction conditions and yields. These include copper immobilized on modified layered double hydroxides (LDHs) for the three-component synthesis of pyrano[2,3-d]pyrimidines, which can be recovered and reused multiple times. nih.gov Other catalytic systems being explored include those based on iron nanoparticles, l-proline, and various other metal complexes and organocatalysts. acs.org

Rational Design of Next-Generation Pyrimidine Therapeutics

The unique physicochemical properties of the pyrimidine ring, such as its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, make it a privileged scaffold in drug design. nih.gov This has led to its incorporation into a wide array of drug candidates with diverse biological activities. nih.govresearchgate.net

Rational drug design, often aided by computational methods, is being employed to create next-generation pyrimidine therapeutics with enhanced potency and selectivity. For example, a rational design approach was used to develop novel pyrimidine-4,6-diamine derivatives as highly selective Type-II inhibitors of FMS-like Tyrosine Kinase 3 (FLT3), a validated target in acute myeloid leukemia. nih.gov One of the most potent compounds from this study, compound 13a, exhibited a high degree of selectivity over the closely related c-KIT kinase, which is a significant advantage in avoiding dose-limiting myelosuppression. nih.gov

Another area of focus is the development of pyrimidine-based inhibitors for other therapeutic targets. For instance, 4,6-disubstituted pyrimidine derivatives have been identified as potential inhibitors of microtubule affinity-regulating kinase 4 (MARK4), a promising target for Alzheimer's disease. frontiersin.org Similarly, new pyrimidine and pyridine derivatives are being explored as anti-influenza agents that target the interaction between the polymerase PA and PB1 subunits. nih.gov

The development of pyrimidine derivatives as bone anabolic agents is also an active area of research. In one study, a series of 31 pyrimidine derivatives were designed and synthesized, leading to the identification of a compound that promoted osteogenesis by activating the BMP2/SMAD1 signaling pathway. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, and their application to pyrimidine-based therapeutics is no exception. These technologies are being used to accelerate nearly every stage of drug development, from target identification to lead optimization. oncodesign-services.commdpi.com

AI algorithms can analyze vast biological datasets to identify novel drug targets and predict the activity of chemical compounds. oncodesign-services.com For example, ML models like Random Forest and XGBoost have been used to predict the pIC50 values of inhibitors for dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis and an attractive drug target. nih.gov Generative AI, using models like Graph Convolutional Network-based Variational Autoencoders (GCN-VAE), can create entirely new drug-like molecules with desired properties, expanding the chemical space beyond what is achievable with traditional screening methods. nih.govdrugdiscoverytrends.com

In-depth Mechanistic Studies of Biological Activities

A thorough understanding of the mechanism of action is crucial for the development of safe and effective drugs. For pyrimidine derivatives, researchers are conducting in-depth mechanistic studies to elucidate how these compounds interact with their biological targets and modulate cellular pathways.

For example, studies on 6-substituted pyrrolo[2,3-d]pyrimidine antifolates have shown that their antitumor activity is linked to their selective transport into tumor cells via folate receptors and the proton-coupled folate transporter, followed by the inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in purine biosynthesis. nih.govnih.gov These studies have also revealed that the length of the carbon bridge connecting the pyrimidine scaffold to a thienoyl side chain is critical for their inhibitory potency. nih.gov

In the context of anticancer research, derivatives of 4-bromo-2-hydroxypyrimidine have been shown to induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival. Mechanistic studies on pyrimidine-based microtubule-targeting agents have identified several binding sites on tubulin, providing a basis for the rational design of more effective anticancer drugs. nih.gov

These mechanistic insights are often supported by computational studies, such as molecular docking and molecular dynamics simulations, which can predict the binding modes of these compounds and help to explain their structure-activity relationships. frontiersin.org

Development of Prodrug Strategies and Targeted Delivery Systems

To overcome challenges such as poor aqueous solubility, limited bioavailability, and off-target toxicity, researchers are developing prodrug strategies and targeted delivery systems for pyrimidine-based therapeutics.

A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body. This approach has been successfully applied to pyrazolo[3,4-d]pyrimidine derivatives, which are potent protein kinase inhibitors but suffer from low aqueous solubility. nih.govuchile.clunisi.it By converting them into highly water-soluble prodrugs, researchers have been able to improve their pharmacokinetic properties and enhance their in vivo efficacy. nih.govuchile.clunisi.it Another example is the development of phosphoramidite prodrugs of FdUMP (a metabolite of 5-fluorouracil), which can enter cells more efficiently and bypass the need for enzymatic activation. mdpi.com

Targeted delivery systems aim to deliver the drug specifically to the site of action, thereby increasing its efficacy and reducing side effects. Nanoparticles, such as liposomes and low-density lipoprotein (LDL) nanoparticles, are being explored as carriers for pyrimidine-based anticancer agents. nih.govtandfonline.com For instance, encapsulating pyrimidine heterocyclic anticancer agents in nano-LDL particles has been shown to enhance their uptake by cancer cells that overexpress the LDL receptor, leading to targeted cell death. nih.govtandfonline.com

Other targeted delivery strategies include the use of aptamers, which are short, single-stranded DNA or RNA molecules that can bind to specific targets, and peptide-functionalized nanocarriers. frontiersin.orgmdpi.com These approaches leverage the overexpression of certain receptors on cancer cells to achieve targeted drug delivery. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Bromo-6-hydroxypyrimidine, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, bromination of hydroxypyrimidine derivatives under controlled heating (e.g., in ethanol or aqueous acidic conditions) can yield the target compound. Reaction parameters such as temperature (60–80°C), solvent polarity, and catalyst selection (e.g., HBr or NaBr) significantly influence yield and purity. Safety protocols for handling brominating agents (e.g., PPE, fume hoods) must be followed .

- Optimization : Use design-of-experiment (DoE) approaches to test variables like molar ratios, reaction time, and pH. Monitor progress via TLC or HPLC .

Q. How can researchers safely handle and store this compound in laboratory settings?

- Safety Protocols : Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Avoid exposure to moisture and direct light. Use gloves, goggles, and lab coats during handling.

- Emergency Measures : In case of spillage, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. Refer to SDS guidelines for brominated compounds, which emphasize avoiding inhalation and skin contact .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Key Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C4, hydroxyl at C6).

- IR : Identify O–H (3200–3600 cm⁻¹) and C–Br (500–600 cm⁻¹) stretches.

- Mass Spectrometry : HRMS for molecular ion ([M+H]⁺) and isotopic patterns indicative of bromine .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL/SHELXS software for structure refinement. Key parameters include bond angles (e.g., C4–Br bond length ~1.89 Å) and torsional angles to confirm planar geometry .

- Data Interpretation : Analyze residual electron density maps to detect disorder or solvent occupancy. For example, SHELXL refinement of a related bromopyrimidine showed R-factor convergence at <0.05 for high-resolution data .

Q. What strategies are effective for resolving contradictions between computational and experimental data (e.g., reactivity predictions vs. observed yields)?

- Approach :

Validate computational models (DFT, MD) against experimental kinetics (e.g., Arrhenius plots).

Cross-check spectroscopic data with crystallographic results to identify steric/electronic effects.

Apply empirical contradiction analysis (e.g., falsification tests) to isolate outliers .

Q. How do electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insights :

- Bromine’s electron-withdrawing effect activates the pyrimidine ring for Suzuki-Miyaura coupling at C4.

- Hydroxyl group at C6 can be protected (e.g., silylation) to prevent undesired side reactions.

- Monitor regioselectivity via GC-MS or NMR kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。